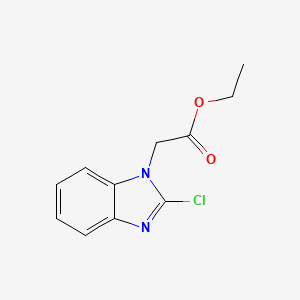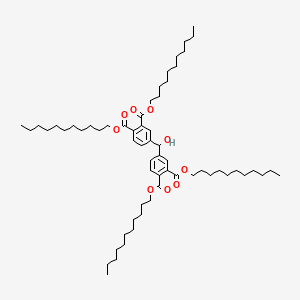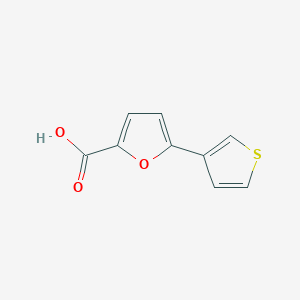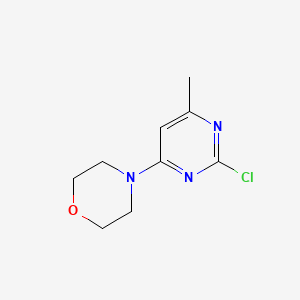
4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine
描述
4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine , also known by its chemical formula C9H12ClN3O , is a heterocyclic compound. It belongs to the class of morpholine derivatives and contains a pyrimidine ring with a chlorine substitution at position 2 and a methyl group at position 6. The morpholine moiety is attached to the pyrimidine ring, resulting in a unique structure.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-6-methylpyrimidine-4-amine with morpholine . The chlorination occurs at the 2-position of the pyrimidine ring, followed by morpholine substitution. The overall synthetic route ensures the formation of the desired product.
Molecular Structure Analysis
The molecular structure of 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine consists of the following components:
- Pyrimidine Ring : A six-membered heterocyclic ring containing nitrogen atoms.
- Chlorine Atom : Substituted at position 2 of the pyrimidine ring.
- Methyl Group : Attached to position 6 of the pyrimidine ring.
- Morpholine Ring : A six-membered ring containing an oxygen atom and a nitrogen atom.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Nucleophilic Substitution : The morpholine nitrogen can act as a nucleophile, leading to substitution reactions.
- Base-Catalyzed Hydrolysis : The morpholine ring can undergo hydrolysis under basic conditions.
- Metal Complexation : The chlorine atom allows for coordination with metal ions.
Physical And Chemical Properties Analysis
- Melting Point : The compound melts in the range of 101°C to 103°C .
- Solubility : It is likely soluble in polar solvents due to the presence of the morpholine ring.
- Appearance : It exists as a solid .
- Molecular Weight : Approximately 213.67 g/mol .
安全和危害
- Hazard Statements : The compound may cause skin and eye irritation (H315, H319). It is harmful if swallowed (H302) or inhaled (H332). Handle with care.
- Precautionary Measures : Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.
- MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
未来方向
Future research could explore the following aspects:
- Biological Activity : Investigate potential applications in medicine or agriculture.
- Derivatives : Synthesize and study derivatives for enhanced properties.
- Environmental Impact : Assess its environmental fate and toxicity.
属性
IUPAC Name |
4-(2-chloro-6-methylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-7-6-8(12-9(10)11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKILHXUIAXOMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390094 | |
| Record name | 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine | |
CAS RN |
52026-43-4 | |
| Record name | 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Dibromomethylphenoxy)methyl]oxirane](/img/structure/B1608293.png)
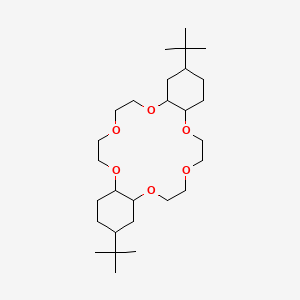
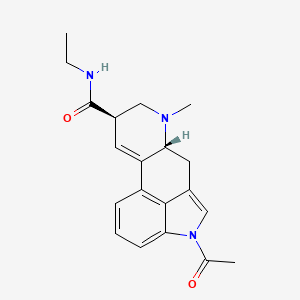
![4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1608299.png)
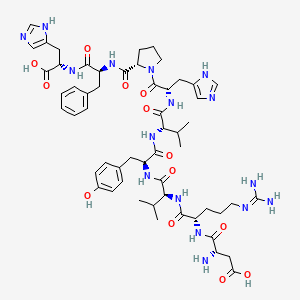
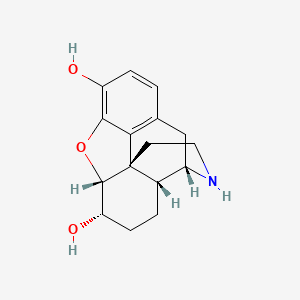
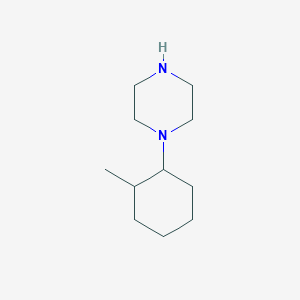
![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[3-(oxiran-2-ylmethoxy)propyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1608305.png)
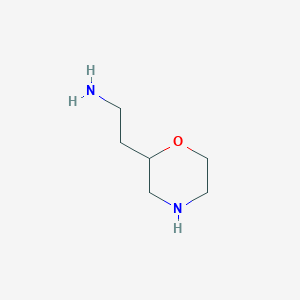
![3-chloro-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B1608307.png)
